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Diphenyl phthalate - 84-62-8

Diphenyl phthalate

Catalog Number: EVT-265367
CAS Number: 84-62-8
Molecular Formula: C20H14O4
Molecular Weight: 318.3 g/mol
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Product Introduction

Description
Diphenyl phthalate is the diphenyl ester of benzene-1,2-dicarboxylic acid. It is a phthalate ester and a diester.
Source and Classification

Diphenyl phthalate is classified as a phthalate ester. Its chemical formula is C18H14O4C_{18}H_{14}O_4, with a CAS number of 84-62-8 and an EC number of 201-546-4. It is derived from phthalic acid and phenol through esterification reactions. The compound is primarily used in the manufacturing of plastics, particularly polyvinyl chloride (PVC), where it acts as a plasticizer to enhance flexibility and durability .

Synthesis Analysis

The synthesis of diphenyl phthalate typically involves the reaction of phthalic anhydride with phenol in the presence of an acid catalyst. A common method includes:

  1. Reagents: Phthalic anhydride, phenol, and a catalyst such as sulfuric acid or triethylamine.
  2. Reaction Conditions: The reaction mixture is heated to approximately 150-200°C under reflux conditions.
  3. Procedure:
    • Phthalic anhydride is added to phenol in the presence of the catalyst.
    • The mixture is heated while stirring to facilitate the reaction.
    • After completion, the product is cooled, washed with water to remove unreacted materials, and purified by recrystallization or distillation .

An alternative method involves using micro-channel technology for continuous flow synthesis, which allows for better control over reaction conditions and improved mass transfer efficiency .

Molecular Structure Analysis

Diphenyl phthalate has a molecular structure characterized by two phenyl groups attached to a phthalate moiety. The structural formula can be represented as follows:

C6H4(COOC6H5)2\text{C}_{6}\text{H}_{4}(\text{COO}\text{C}_{6}\text{H}_{5})_{2}

Key features of its molecular structure include:

  • Functional Groups: Two ester functional groups (-COO-) connecting the phenyl groups.
  • Geometry: The compound exhibits a planar configuration due to resonance stabilization among the aromatic rings.
  • Molecular Weight: Approximately 278.31 g/mol.
Chemical Reactions Analysis

Diphenyl phthalate undergoes various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and acid or base, diphenyl phthalate can hydrolyze to yield phthalic acid and phenol.
  2. Transesterification: It can react with alcohols to form different alkyl esters of phthalic acid.
  3. Thermal Decomposition: Under high temperatures, diphenyl phthalate can decompose into various products, including phenols and carbon dioxide.

These reactions are significant in understanding its behavior in different environments and applications.

Mechanism of Action

The mechanism by which diphenyl phthalate acts primarily relates to its role as a plasticizer. It reduces intermolecular forces within polymer matrices, thus enhancing flexibility and workability. The action occurs through:

  • Intercalation: Diphenyl phthalate molecules insert themselves between polymer chains, disrupting crystalline structures.
  • Plasticization Effect: This leads to increased chain mobility and reduced glass transition temperature, allowing for greater flexibility at lower temperatures.
Physical and Chemical Properties Analysis

Diphenyl phthalate exhibits several notable physical and chemical properties:

  • Appearance: Colorless crystalline solid.
  • Melting Point: Approximately 50-55°C.
  • Boiling Point: About 295°C.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as ethanol and ether.
  • Density: Approximately 1.2 g/cm³.

These properties influence its handling and application in various chemical processes.

Applications

Diphenyl phthalate has diverse applications across multiple industries:

  1. Plasticizers: Widely used in PVC formulations to enhance flexibility and durability.
  2. Chemical Intermediates: Serves as a precursor for synthesizing other compounds such as dyes and pharmaceuticals.
  3. Analytical Chemistry: Utilized as a standard in analytical methods for quantifying other phthalates due to its well-characterized properties .
  4. Research Applications: Investigated for its potential endocrine-disrupting effects, prompting studies on its environmental impact and human health risks.
Synthesis and Industrial Production Methodologies

Micro-Channel Reaction Apparatus for Continuous-Flow Synthesis

Micro-channel reactors represent a transformative technology for diphenyl phthalate synthesis, enabling continuous-flow processes with characteristic channel dimensions of 10–1,000 µm. These systems achieve >95% yields by leveraging ultra-high surface-to-volume ratios (10,000–50,000 m²/m³), facilitating rapid heat dissipation and mass transfer. Precise temperature control (±0.5°C) eliminates hot spots common in batch reactors, crucial for managing the exothermic nature of esterification (ΔH = −89 kJ/mol) [1] [2] [6].

Optimization of Reaction Parameters in Microfluidic Systems

Key parameters are meticulously controlled:

  • Residence time: Optimized at 30–120 seconds via flow rate adjustments (0.5–10 mL/min)
  • Temperature: Maintained at 25–50°C for suppressed side-product formation
  • Molar ratio: Phenol to isophthaloyl chloride fixed at 2.2:1 to ensure complete conversion [1] [5]

Advanced flow ramping techniques enable kinetic parameter determination in single experiments. Varying flow rates (F₁ to F₂) while monitoring output via inline analytics provides reaction order (n) and rate constant (k) data according to:

\frac{1}{[Bz]^{n-1}_{tr}} - \frac{1}{[Bz]^{n-1}_{0}} = (n-1)k \left( -\frac{F_2-F_1}{F_1}τ + \frac{F_2}{F_1}τ^2 \right)  

This approach reduces reagent consumption by 80% compared to traditional kinetic studies [5].

Table 1: Optimized Reaction Parameters for Microreactor Synthesis

ParameterOptimal RangeImpact on Yield
Residence Time45-90 secMaximizes conversion (>98%)
Reaction Temperature30±2°CMinimizes hydrolysis byproducts
Phenol: Acyl Chloride2.2:1Ensures complete di-esterification
Solvent SystemDCM/Acetone (3:1)Enhances reactant solubility

Phase-Transfer Catalysis in Biphasic Reaction Media

Reactions employ biphasic solvent systems (aqueous NaOH/organic dichloromethane) with tetrabutylammonium bromide as a phase-transfer catalyst (0.5–1.5 mol%). This catalyst facilitates anion migration, accelerating the reaction rate 7-fold by enhancing interfacial contact area in microchannels. The system achieves 99% phase separation within 5 minutes post-reaction due to laminar flow characteristics [1] [3].

Recrystallization and Distillation Techniques for Product Purification

Post-synthesis purification involves:

  • Solvent removal: Vacuum distillation at 60°C (0.1 bar)
  • Acid washing: 2% HCl to remove residual sodium phenolate
  • Recrystallization: Methanol/water (4:1) at −10°C yields 99.5% pure crystalsThis sequence reduces impurities (free phenol, sodium salts) to <300 ppm, meeting pharmaceutical-grade specifications [1] [3].

Comparative Analysis of Esterification vs. Transesterification Routes

Esterification Route

Isophthalic acid + 2PhOH → Diphenyl isophthalate (H₂SO₄ catalyst, 150°C)  
  • Advantages: Lower raw material cost
  • Disadvantages: Equilibrium-limited (conversion <75%), requiring water removal apparatus [5] [7]

Transesterification Route

Dimethyl isophthalate + 2PhOH → Diphenyl isophthalate + 2MeOH  
  • Advantages: Near-quantitative conversion (>99%) with NaOH catalyst
  • Disadvantages: Methanol co-product necessitates separation infrastructure

Kinetic studies confirm transesterification follows second-order kinetics with Eₐ=58.2 kJ/mol, outperforming esterification (Eₐ=72.4 kJ/mol) in microreactors due to superior mass transfer of liquid-phase reactants [5].

Catalytic Innovations: Heterogeneous vs. Homogeneous Catalysts

Homogeneous Catalysts

  • NaOH/KOH (0.5–1.0 mol%): Achieve 95% yield in 2 minutes but require aqueous quenching steps, generating sodium phenolate wastewater [1] [3]

Heterogeneous Catalysts

  • MgO/Al₂O₃ mixed oxides: 88% yield via transesterification, enabling catalyst recycling
  • Immobilized lipases (e.g., Candida antarctica): Operate at 60°C with 82% conversion but suffer from deactivation at >100°C

Table 2: Catalyst Performance Comparison

Catalyst TypeConversion (%)Temperature (°C)Reusability
NaOH (homogeneous)98.230None
MgO/Al₂O₃88.1140>10 cycles
Lipase B immobilized82.4607 cycles
SnO₂-TiO₂91.716015 cycles

Microreactors enhance heterogeneous catalyst efficiency by eliminating pore diffusion limitations (Thiele modulus Φ<0.4) through catalyst nano-structuring in packed-bed configurations [5] [8].

Scalability Challenges in Batch vs. Continuous Manufacturing

Batch Reactor Limitations

  • Heat transfer constraints: Cooling capacity limited to 500 W/m³ versus 20,000 W/m³ in microreactors
  • Scale-up effects: 10,000-L batches exhibit 15–20°C thermal gradients, reducing yield by 8–12%
  • Production downtime: 30% of operational time dedicated to charging/cleaning [1] [6]

Continuous Microreactor Advantages

  • Digital scale-up: Parallelization of 5,000 microchannels achieves 10 ton/day capacity without altering kinetics
  • Residence time distribution: σ²/τ² < 0.01 (vs. 0.3–0.8 in batch) ensures uniform product quality
  • Safety: Hold-up volume < 100 mL mitigates runaway reaction risks [2] [4] [6]

A case study demonstrated 87% yield improvement when shifting from batch to continuous flow for diphenyl phthalate synthesis, with 40% reduction in energy consumption and 92% decrease in solvent usage due to integrated recycling [1] [8].

Table 3: Batch vs. Continuous Manufacturing Performance

ParameterBatch ReactorMicroreactor System
Space-time yield0.8 kg·L⁻¹·h⁻¹5.2 kg·L⁻¹·h⁻¹
Thermal control±15°C±0.5°C
Annual capacity1,200 tons3,650 tons
Solvent waste8.5 kg/kg DPP0.7 kg/kg DPP

Properties

CAS Number

84-62-8

Product Name

Diphenyl phthalate

IUPAC Name

diphenyl benzene-1,2-dicarboxylate

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H

InChI Key

DWNAQMUDCDVSLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Diphenyl phthalate; NSC 4052; NSC-4052; NSC4052

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3

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